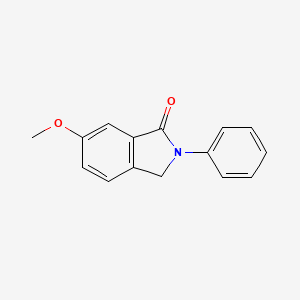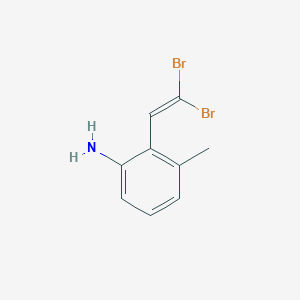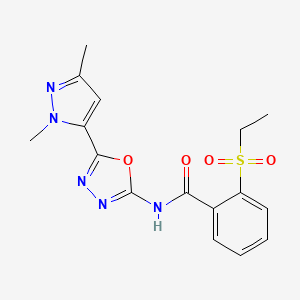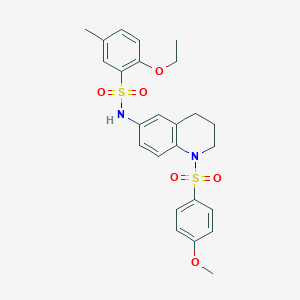![molecular formula C36H21NS2 B14125835 3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole is an organic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structural properties, which include a carbazole core flanked by dibenzo[b,d]thiophene units. These structural features endow the compound with excellent electronic properties, making it a promising candidate for various applications in organic semiconductors and optoelectronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Dibenzo[b,d]thiophene Units: The dibenzo[b,d]thiophene units are synthesized through a series of reactions involving thiophene and benzene derivatives. These reactions often include cyclization and functional group transformations.
Coupling with Carbazole: The dibenzo[b,d]thiophene units are then coupled with a carbazole core. This step usually involves palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency. Industrial methods also focus on cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts such as palladium or copper in the presence of appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Applications De Recherche Scientifique
3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Organic Semiconductors: The compound is used as an active material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: It is employed in the development of organic solar cells, where it acts as a donor material to enhance light absorption and charge separation.
Biological Applications: Research is ongoing to explore its potential in biological systems, including its use as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism by which 3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways:
Charge Transport: The compound facilitates efficient charge transport in organic electronic devices due to its extended π-conjugation and high electron mobility.
Light Emission: In OLEDs, the compound acts as an emitter material, where it undergoes radiative recombination to produce light.
Photovoltaic Action: In solar cells, it absorbs light and generates excitons, which are then separated into free charges for electricity generation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation.
Benzo[b]thieno[2,3-d]thiophene (BTT): Utilized in organic semiconductors for its excellent electronic properties.
Uniqueness
3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole stands out due to its unique combination of a carbazole core and dibenzo[b,d]thiophene units, which provide a balance of high thermal stability, excellent charge transport, and strong light-emitting properties. This makes it a versatile compound for various advanced applications in organic electronics and optoelectronics.
Propriétés
Formule moléculaire |
C36H21NS2 |
|---|---|
Poids moléculaire |
531.7 g/mol |
Nom IUPAC |
3,6-di(dibenzothiophen-2-yl)-9H-carbazole |
InChI |
InChI=1S/C36H21NS2/c1-3-7-33-25(5-1)29-19-23(11-15-35(29)38-33)21-9-13-31-27(17-21)28-18-22(10-14-32(28)37-31)24-12-16-36-30(20-24)26-6-2-4-8-34(26)39-36/h1-20,37H |
Clé InChI |
ZTLLYNOJJOVNDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)SC9=CC=CC=C98 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)





![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)

![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)

![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)


